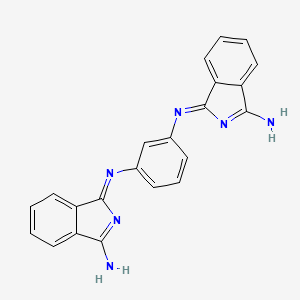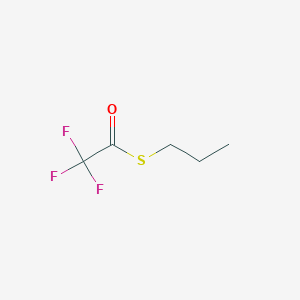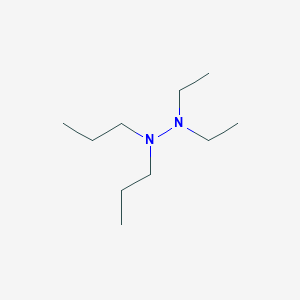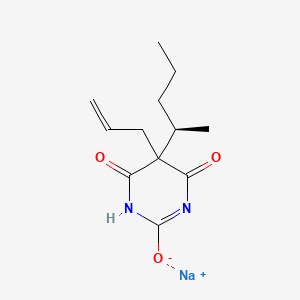
Hexane, 4-ethyl-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 4-ethyl-2,2-dimethyl- is an organic compound with the molecular formula C10H22. It is a branched alkane, which means it consists of a chain of carbon atoms with branches. This compound is also known by its systematic name, 4-ethyl-2,2-dimethylhexane. It is a colorless liquid at room temperature and is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexane, 4-ethyl-2,2-dimethyl- can be synthesized through various organic synthesis methods. One common method involves the alkylation of 2,2-dimethylhexane with ethyl halides under the presence of a strong base. The reaction typically occurs in an inert solvent such as hexane or toluene, and the reaction temperature is maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of hexane, 4-ethyl-2,2-dimethyl- often involves the catalytic hydrogenation of corresponding alkenes. This process is carried out in large reactors where the alkene is exposed to hydrogen gas in the presence of a metal catalyst such as palladium or platinum. The reaction conditions are carefully controlled to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Hexane, 4-ethyl-2,2-dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: It can be reduced to form simpler alkanes.
Substitution: It can undergo halogenation reactions where hydrogen atoms are replaced by halogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic aqueous solutions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Hexane, 4-ethyl-2,2-dimethyl- has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reference compound in gas chromatography.
Biology: It is used in the extraction of lipids and other non-polar compounds from biological samples.
Medicine: It is studied for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of lubricants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of hexane, 4-ethyl-2,2-dimethyl- primarily involves its interaction with non-polar molecules. Due to its hydrophobic nature, it can dissolve non-polar substances and facilitate their transport across hydrophobic environments. This property makes it useful in various applications, including solvent extraction and drug delivery.
Comparison with Similar Compounds
Hexane: A straight-chain alkane with the formula C6H14.
2,2-Dimethylhexane: A branched alkane with the formula C8H18.
4-Ethyl-2,2-dimethylpentane: A similar branched alkane with a slightly different structure.
Comparison: Hexane, 4-ethyl-2,2-dimethyl- is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to straight-chain alkanes like hexane, it has a lower boiling point and different reactivity due to the presence of branches. Its specific structure also makes it more suitable for certain applications, such as solvent extraction and chromatography, where its unique properties can be advantageous.
Properties
CAS No. |
52896-99-8 |
|---|---|
Molecular Formula |
C10H22 |
Molecular Weight |
142.28 g/mol |
IUPAC Name |
4-ethyl-2,2-dimethylhexane |
InChI |
InChI=1S/C10H22/c1-6-9(7-2)8-10(3,4)5/h9H,6-8H2,1-5H3 |
InChI Key |
QHLDBFLIDFTHQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,6,6,10-Tetramethyl-1-oxaspiro[4.5]decane](/img/structure/B14650016.png)
![2-Chloro-1-[(2-chloro-2-methylpropyl)sulfanyl]-2-methylpropane](/img/structure/B14650022.png)

![1h-[1,2]Diazepino[1,7-a]benzimidazole](/img/structure/B14650027.png)







